molecular formula C16H11FN4S B287301 3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287301
M. Wt: 310.4 g/mol
InChI Key: PNWUINLNMCZQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have shown promising biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for the growth and proliferation of cancer cells. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown various biochemical and physiological effects. It has shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the advantages is its potential pharmacological properties, which make it a potential candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Furthermore, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on 3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to study its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to understand its effects on various enzymes and pathways. Furthermore, it is essential to study its pharmacokinetics and toxicity to determine its safety and efficacy in vivo. Overall, the research on 3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-fluorobenzaldehyde, thiosemicarbazide, and benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at a high temperature for several hours. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. It has shown promising activity against various microorganisms such as bacteria and fungi. It has also demonstrated antitumor activity against various cancer cell lines. Furthermore, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make it a potential candidate for the development of new drugs.

properties

Product Name

3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzyl-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c17-13-8-4-7-12(10-13)15-20-21-14(18-19-16(21)22-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

PNWUINLNMCZQFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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